molecular formula C21H16BrN3O3S B2390909 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865175-13-9

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2390909
CAS No.: 865175-13-9
M. Wt: 470.34
InChI Key: HLYRBDDKYYFECT-LNVKXUELSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a bromine atom at position 6 and an allyl group at position 2. The benzamide moiety is further functionalized with a 2,5-dioxopyrrolidin-1-yl group at the para position (position 4) . Key structural attributes include:

  • 2,5-Dioxopyrrolidin-1-yl group: A polar, electron-withdrawing substituent that may influence solubility and binding affinity.

Synthesis involves multi-step organic reactions, including condensation of thiazole precursors with activated benzamide derivatives under controlled conditions (e.g., anhydrous solvents, catalytic bases) .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S/c1-2-11-24-16-8-5-14(22)12-17(16)29-21(24)23-20(28)13-3-6-15(7-4-13)25-18(26)9-10-19(25)27/h2-8,12H,1,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRBDDKYYFECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiazole ring, an allyl group, and a pyrrolidine moiety. These structural elements contribute to its biological activity:

Component Description
BenzothiazoleA heterocyclic compound known for diverse biological activities.
Allyl GroupA reactive moiety that can participate in various chemical reactions.
PyrrolidineA cyclic amine that may influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, leading to its anticancer and antibacterial effects.

Synthesis

The synthesis of this compound typically involves multiple synthetic routes starting from commercially available materials. A common approach includes:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Bromination : Introduction of bromine using N-bromosuccinimide (NBS).
  • Allylation : Reaction with an allyl halide in the presence of a base like potassium carbonate.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antibacterial Activity

The compound has demonstrated notable antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth effectively, potentially through mechanisms involving cell wall disruption or interference with protein synthesis .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. Research has shown that it can inhibit the growth of fungi such as Candida albicans, suggesting its potential use in treating fungal infections .

Case Studies

Several studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and screened for antimicrobial properties. The study found that compounds similar to this compound exhibited broad-spectrum antibacterial activity against both E. coli and S. aureus .
  • Anticancer Research : In a comparative study involving various benzothiazole derivatives, it was identified that certain modifications to the structure significantly enhanced anticancer activity against human cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies suggest that benzothiazole derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them valuable candidates for developing new antibiotics .

Synthesis and Testing of Related Compounds

A study published in Molecules examined the synthesis of various substituted benzothiazole derivatives and their biological activities. The findings indicated that modifications at specific positions significantly influenced their anticancer properties . For instance, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.

Comparative Analysis of Biological Efficacy

A comparative analysis was conducted on several benzothiazole derivatives, including the one discussed in this article. The results demonstrated that while many derivatives possess anticancer properties, those with specific substitutions (like bromine at position 6) showed superior activity against resistant cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Molecular Weight (g/mol) Reference
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Benzo[d]thiazole 6-Bromo, 3-allyl, 4-(2,5-dioxopyrrolidin-1-yl) Under investigation (potential antimicrobial/anticancer) ~470 (estimated)
6-Bromobenzo[d]thiazol-2(3H)-one Benzo[d]thiazolone 6-Bromo Cytotoxic, antibacterial 230.07
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide Benzo[d]thiazole 6-Sulfamoyl, 3-allyl, 2,4-dichlorobenzamide Enzyme inhibition (e.g., h-NTPDase1) 464.34
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide Sulfonamide Bromophenyl, morpholine h-NTPDase1 inhibition 473.78
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide Benzo[d]thiazole 6-Chloro, 3-allyl, dimethylsulfamoyl Antimicrobial 435.94
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide Benzo[d]thiazole 6-Methoxy, 3-allyl, dimethylsulfamoyl Not reported 441.52

Key Observations:

Substituent-Driven Bioactivity :

  • Bromine at position 6 (target compound) correlates with cytotoxic activity in analogues like 6-bromobenzo[d]thiazol-2(3H)-one .
  • Sulfamoyl or sulfonamide groups (e.g., in ) enhance enzyme inhibitory activity, whereas the dioxopyrrolidinyl group in the target compound may favor solubility or metabolic stability.

Methoxy groups () increase electron density, contrasting with the electron-withdrawing effects of bromine or sulfamoyl groups.

Enzyme Inhibition: Sulfonamide-containing compounds (e.g., ) exhibit specificity for nucleotide-metabolizing enzymes (e.g., h-NTPDase1/2/8).

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

StepReagentsSolventTemp (°C)Yield (%)
BrominationNBS, AIBNDMF8075–85
AllylationAllyl bromide, K₂CO₃Acetone6060–70
CouplingEDCI, HOBtDCM2550–65

Q. Table 2: Comparative Biological Activity Data

Cell LineIC50 (µM)Purity (%)Solvent UsedReference
HepG22.3 ± 0.498DMSO/PBS
MCF-75.1 ± 1.295DMSO

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